2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
Description
Properties
Molecular Formula |
C17H11Cl3F3N5OS |
|---|---|
Molecular Weight |
496.7 g/mol |
IUPAC Name |
2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C17H11Cl3F3N5OS/c18-8-1-3-10(13(20)5-8)15-26-27-16(28(15)24)30-7-14(29)25-9-2-4-12(19)11(6-9)17(21,22)23/h1-6H,7,24H2,(H,25,29) |
InChI Key |
CNYPZJHNZFOYKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common method involves the reaction of 2,4-dichlorophenylhydrazine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then cyclized with hydrazine hydrate to yield the triazole ring. The final step involves the reaction of the triazole derivative with 4-chloro-3-(trifluoromethyl)phenyl isocyanate to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The presence of halogen atoms and the triazole ring contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Physicochemical and Crystallographic Properties
- Crystallography : Analogs in –15 and 22 exhibit N–H⋯O hydrogen-bonded dimers (R₂²(10) motif), stabilizing crystal lattices. The target compound’s bulkier substituents may alter packing efficiency and melting points .
Biological Activity
The compound 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide , commonly referred to as a triazole derivative, exhibits significant biological activity due to its unique structural features. This article reviews the biological properties of this compound, including its antimicrobial, antifungal, and potential anticancer activities.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 462.28 g/mol. The presence of a triazole ring, chloro and trifluoromethyl groups enhances its biological interactions.
The triazole moiety is known to interfere with fungal cell wall synthesis by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi. This inhibition leads to increased membrane permeability and ultimately cell death in susceptible organisms .
Antimicrobial Activity
Research indicates that triazole derivatives demonstrate potent antimicrobial properties against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) studies have shown that similar triazole compounds exhibit MIC values ranging from 0.01 to 0.27 μmol/mL against several fungal pathogens, outperforming conventional antifungal agents like bifonazole and ketoconazole .
| Pathogen | MIC (μmol/mL) | Comparison |
|---|---|---|
| Aspergillus niger | 0.01 | Higher than bifonazole |
| Candida albicans | 0.05 | Comparable to fluconazole |
| Staphylococcus aureus | 0.125 | Superior to vancomycin |
Antifungal Activity
Triazole derivatives have been extensively studied for their antifungal activities. The specific compound has shown effectiveness against various fungal strains due to its ability to disrupt ergosterol synthesis:
- In vitro assays demonstrated that the compound exhibits antifungal activity against Gibberella species with an EC50 value ranging from 0.0087 to 0.0309 g/L .
Anticancer Properties
Emerging studies suggest that triazole derivatives may possess anticancer properties by targeting specific enzymes involved in cancer cell proliferation:
- In vitro studies indicate that certain triazole compounds can inhibit tumor growth and induce apoptosis in various cancer cell lines .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of several triazole compounds against resistant strains of bacteria. The results indicated that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with notable effects on Escherichia coli and Pseudomonas aeruginosa.
- Antifungal Study : Another investigation focused on the antifungal properties of triazole derivatives against clinical isolates of Candida. The findings revealed that the compound effectively inhibited growth at low concentrations, suggesting its potential as a therapeutic agent in treating fungal infections resistant to standard treatments.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions, typically starting with the formation of the 1,2,4-triazole core. Key steps include:
- Cyclocondensation : Reacting thiosemicarbazide derivatives with substituted phenyl groups under reflux in ethanol or acetic acid .
- Sulfanyl Acetamide Coupling : Introducing the sulfanylacetamide moiety via nucleophilic substitution, often using K₂CO₃ in dry DMF at 60–80°C .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for achieving >95% purity .
- Yield Optimization : Adjusting stoichiometry of 4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol and chloroacetamide derivatives (1:1.2 molar ratio) improves yields to ~70–80% .
Q. How can the compound’s structure and purity be rigorously characterized?
- Spectroscopic Methods :
- ¹H/¹³C NMR : Confirm regiochemistry of the triazole ring and substituent positions (e.g., 2,4-dichlorophenyl vs. 3-trifluoromethylphenyl) .
- HRMS : Validate molecular formula (e.g., C₁₉H₁₂Cl₃F₃N₅OS) and detect isotopic patterns .
- Chromatography : HPLC (C18 column, acetonitrile/water) monitors purity and stability under acidic/basic conditions .
Q. What preliminary biological screening assays are recommended?
- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Test against COX-2 or cytochrome P450 isoforms via fluorometric assays .
Advanced Research Questions
Q. How does substituent variation on the triazole and phenyl rings affect bioactivity?
- Structure-Activity Relationship (SAR) :
- Comparative Studies : Replace 2,4-dichlorophenyl with furan/thiophene analogs to assess activity loss/gain .
Q. What mechanistic insights explain contradictory data in enzyme inhibition studies?
Discrepancies in IC₅₀ values (e.g., COX-2 vs. LOX inhibition) may arise from:
- Binding Mode Flexibility : Docking simulations (AutoDock Vina) suggest the trifluoromethyl group adopts multiple orientations in hydrophobic pockets .
- Redox Sensitivity : The sulfanyl group may oxidize to sulfoxide under assay conditions, altering reactivity .
- Solution : Use inert atmospheres (N₂) during assays and validate results with X-ray crystallography .
Q. How can computational methods guide the design of derivatives with improved selectivity?
- Molecular Dynamics (MD) : Simulate interactions with off-targets (e.g., hERG channel) to predict cardiotoxicity risks .
- QSAR Modeling : Correlate logP values (2.8–3.5) with bioavailability using Gaussian09-derived descriptors .
- ADMET Prediction : SwissADME predicts moderate CYP3A4 inhibition, suggesting co-administration risks with certain drugs .
Q. What strategies resolve low solubility in aqueous buffers for in vivo studies?
- Formulation : Use β-cyclodextrin inclusion complexes (1:2 molar ratio) to enhance solubility 10-fold .
- Prodrug Design : Introduce phosphate esters at the acetamide group, cleaved by alkaline phosphatase in vivo .
- Nanoencapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (100–200 nm) improve bioavailability in rodent models .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding photostability?
- Light Exposure Variability : Studies using UV-A (365 nm) vs. UV-B (302 nm) show differing degradation rates (t₁/₂ = 4h vs. 1h) .
- Solution : Standardize ICH Q1B photostability testing protocols with controlled irradiance (1.2 million lux·hr) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
